![molecular formula C10H9F3OS B1441489 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one CAS No. 1328939-64-5](/img/structure/B1441489.png)

1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one

Übersicht

Beschreibung

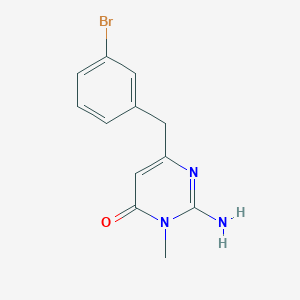

“1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the molecular formula C10H9F3OS. It has a molecular weight of 234.24 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is 1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Fluorination Reagents Selectfluor

- Scientific Field: Organic Chemistry .

- Application Summary: This compound is used as a fluorinating reagent in organic synthesis . The introduction of fluorine substituents into organic molecules has a long history of development .

- Methods of Application: The compound is used in electrophilic addition and electrophilic substitution reactions . It is also used in the development of alternate sources of electrophilic fluorine .

- Results or Outcomes: This reagent is not only one of the most reactive electrophilic fluorinating reagents available, but it is also safe, nontoxic, and easy to handle .

N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis

- Scientific Field: Organic Synthesis .

- Application Summary: N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 .

- Methods of Application: This compound is involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

- Results or Outcomes: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .

2,2,2-Trifluoroethanol

- Scientific Field: Organic Chemistry .

- Application Summary: 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry . It exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .

- Methods of Application: It is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .

- Results or Outcomes: It is a colorless, water-miscible liquid with a smell reminiscent of ethanol .

Synthesis of Trifluoroethyl Ethers

- Scientific Field: Organic Synthesis .

- Application Summary: An efficient synthesis of fluorinated alkyl and aryl ethers was achieved by the use of s-triazene derived fluorinated reagent 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazene (TriTFET) .

- Methods of Application: This procedure offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules .

- Results or Outcomes: TriTFET is a synthetic non-toxic, non-ozone depleting and stable reagent .

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

- Scientific Field: Battery Technology .

- Application Summary: This compound has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability, making it an ideal candidate for use in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

- Methods of Application: It is used as a solvent in the manufacturing process of these batteries .

- Results or Outcomes: The use of this compound can improve the performance and safety of these batteries .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDTIBXBXGJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)

![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)